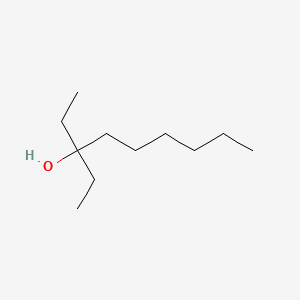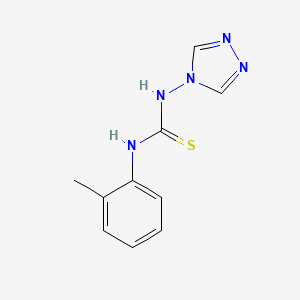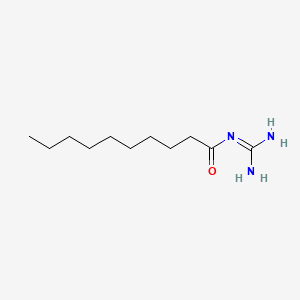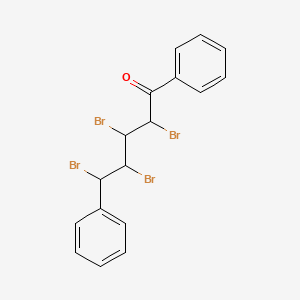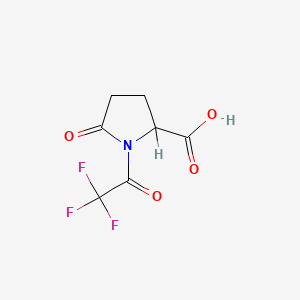![molecular formula C15H16N2OS B12660764 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol CAS No. 84712-96-9](/img/structure/B12660764.png)
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol is an organic compound with the molecular formula C15H16N2OS This compound features a phenylazo group attached to a phenyl ring, which is further connected to a thioether and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol typically involves the reaction of 4-(phenylazo)benzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite or zinc in acetic acid.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, zinc in acetic acid.
Substitution: Acid chlorides, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mecanismo De Acción
The mechanism of action of 2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The thioether group can be oxidized to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Phenylazo)phenol: Similar structure but lacks the thioether and ethanol groups.
4-(Phenylazo)benzoic acid: Contains a carboxylic acid group instead of the thioether and ethanol groups.
4-(Phenylazo)benzyl alcohol: Similar structure but lacks the thioether group.
Uniqueness
2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol is unique due to the presence of both the thioether and ethanol groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
84712-96-9 |
|---|---|
Fórmula molecular |
C15H16N2OS |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfanyl]ethanol |
InChI |
InChI=1S/C15H16N2OS/c18-10-11-19-12-13-6-8-15(9-7-13)17-16-14-4-2-1-3-5-14/h1-9,18H,10-12H2 |
Clave InChI |
AZPMLJUDKMGFPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






